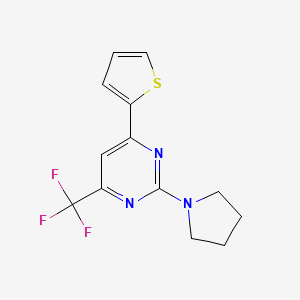![molecular formula C13H8N2O3S B4393101 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B4393101.png)
5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde
Overview
Description
5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation in various fields.
Mechanism of Action
The mechanism of action of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to interact with proteins involved in the regulation of oxidative stress, inflammation, and cell growth, among others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde are diverse and complex. This compound has been found to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in the production of inflammatory mediators and reactive oxygen species. Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, among others.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde in lab experiments include its broad range of biological activities, its relatively low toxicity, and its ability to be synthesized in large quantities. However, its limitations include its limited solubility in water and certain organic solvents, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde. Some possible areas of investigation include:
1. Further exploration of the compound's mechanism of action, including its interactions with specific proteins and signaling pathways.
2. Development of new drug candidates based on the structure of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde, with a focus on its antibacterial, antifungal, and antiviral properties.
3. Investigation of the compound's potential as a treatment for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
4. Exploration of the compound's potential as a tool for studying cellular signaling and gene expression in vitro and in vivo.
5. Development of new synthesis methods for 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde, with a focus on improving yield and purity.
Overall, the potential applications of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde in scientific research are vast, and further investigation of this compound is likely to yield important insights into a variety of biological processes.
Scientific Research Applications
The potential applications of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde in scientific research are numerous. This compound has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and treatments for infectious diseases. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which could make it useful in the treatment of a variety of conditions, including cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-8-10-6-7-11(17-10)19-13-15-14-12(18-13)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWBBRNGCJCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC3=CC=C(O3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4393025.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4393026.png)
![N-[3-(benzoylamino)propyl]isonicotinamide](/img/structure/B4393034.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
![(2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B4393047.png)
![N-(4-methoxyphenyl)-2-{[4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4393052.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4393056.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4393059.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4393072.png)
![N-[3-(allyloxy)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4393079.png)
![4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4393102.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4393103.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4393115.png)